Naringenin

Catalog No.
S536700
CAS No.
480-41-1
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringenin

CAS Number

480-41-1

Product Name

Naringenin

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1

InChI Key

FTVWIRXFELQLPI-ZDUSSCGKSA-N

SMILES

O=C1C[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

4',5,7-trihydroxyflavanone, BE 14348A, BE-14348A, naringenin, naringenin-7-sulfate

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Naringenin is 272.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of naringenin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity

Anti-inflammatory Activity

Anticancer Activity

Cardioprotective Activity

Neuroprotective Activity

Hepatoprotective Activity

Anti-Atherogenic Activity

Anti-Mutagenic Activity

Antimicrobial Activity

Antiadipogenic Activity

Application in Skin Diseases

Field: Dermatology

Application: Naringenin has been found to exhibit therapeutic effects in various skin diseases. It can alleviate symptoms of skin diseases such as inflammation and itching .

Methods: The therapeutic activity of Naringenin in skin diseases is usually evaluated using in vivo animal models or clinical trials. The symptoms of skin diseases are measured using techniques such as visual scoring .

Results: Studies have shown that Naringenin can significantly alleviate symptoms of various skin diseases, indicating its potential as a therapeutic agent in dermatology .

Application in Diabetes

Application: Naringenin has been found to exhibit therapeutic effects in diabetes. It can improve insulin sensitivity and glucose metabolism, which are crucial for the management of diabetes .

Methods: The therapeutic activity of Naringenin in diabetes is usually evaluated using in vivo animal models or clinical trials. The insulin sensitivity and glucose metabolism are measured using techniques such as glucose tolerance test .

Results: Studies have shown that Naringenin can significantly improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent in diabetes .

Naringenin is a flavanone belonging to the flavonoid group of polyphenols, predominantly found in citrus fruits such as grapefruit, oranges, and lemons. It is recognized for its unique chemical structure, which comprises three hydroxy groups located at the 4′, 5, and 7 carbon positions. This configuration contributes to its biological activity and potential health benefits. Naringenin exists in two forms: the aglycone form, which is free of sugar moieties, and the glycosidic form known as naringin, which contains a disaccharide attached at the 7-carbon position .

The mechanism of action for naringenin's potential health benefits is still under investigation. However, some studies suggest it might have antioxidant and anti-inflammatory properties [, ].

  • Naringenin is generally considered safe for healthy individuals when consumed in amounts typically found in food [].
  • However, naringenin may interact with certain medications by affecting their metabolism in the body []. This is a concern requiring further research.
That contribute to its properties and applications. Notably, it can react with methylglyoxal in a base-catalyzed reaction, which is pH-dependent. This interaction has implications for the formation of advanced glycation end products, which are linked to various diseases . Additionally, naringenin can participate in isomerization and dimerization processes under specific conditions, influenced by factors such as solvent polarity and temperature .

Naringenin exhibits a broad spectrum of biological activities. It is well-known for its antioxidant properties, attributed to its ability to scavenge free radicals and chelate metal ions. This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases . Furthermore, naringenin has demonstrated anticancer effects by modulating several signaling pathways involved in inflammation, apoptosis, and metastasis. Studies indicate that naringenin can inhibit cancer cell proliferation and induce apoptosis through pathways such as NF-κB and PI3K/AKT .

Naringenin can be synthesized through several methods:

  • Biosynthesis: In plants, naringenin is synthesized from malonyl-CoA and 4-coumaroyl-CoA through a series of enzymatic reactions involving chalcone synthase.
  • Chemical Synthesis: Laboratory synthesis can be achieved via various organic reactions that involve starting materials such as flavonoid precursors or derivatives.
  • Hydrolysis of Naringin: Naringenin can be obtained from naringin through hydrolysis facilitated by the enzyme naringinase found in the liver .

Naringenin has several applications across different fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, naringenin is being explored as a potential therapeutic agent for various diseases.
  • Food Industry: As a natural antioxidant, it is used in food preservation to enhance shelf life and maintain quality.
  • Cosmetics: Naringenin's antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage .

Research indicates that naringenin may interact with various drugs due to its effect on cytochrome P450 enzymes, particularly CYP3A4. This interaction can lead to altered metabolism of certain medications, potentially resulting in adverse effects when consumed alongside drugs like anticoagulants . Additionally, studies have shown that high dietary intake of naringenin might influence the bioavailability of other compounds due to its interaction with gut microbiota .

Naringenin shares structural similarities with other flavonoids but possesses unique features that distinguish it from them. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
HesperetinFlavanoneContains a methoxy group at the 3-position
QuercetinFlavonolHas an additional double bond between C2 and C3
ApigeninFlavoneLacks hydroxyl groups at C7 compared to naringenin
GenisteinIsoflavoneContains a phenolic hydroxyl group at C5

Naringenin's unique configuration with three hydroxyl groups enhances its biological activities compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

272.06847348 g/mol

Monoisotopic Mass

272.06847348 g/mol

Heavy Atom Count

20

LogP

2.52
2.52 (LogP)
2.52

Appearance

Solid powder

Melting Point

251 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HN5425SBF2

GHS Hazard Statements

Aggregated GHS information provided by 430 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Estrogen Antagonists

Pictograms

Irritant

Irritant

Other CAS

480-41-1

Wikipedia

Naringenin
2-Chloroethanol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15
1: Tang JY, Jin P, He Q, Lu LH, Ma JP, Gao WL, Bai HP, Yang J. Naringenin ameliorates hypoxia/reoxygenation-induced endoplasmic reticulum stress-mediated apoptosis in H9c2 myocardial cells: involvement in ATF6, IRE1α and PERK signaling activation. Mol Cell Biochem. 2017 Jan;424(1-2):111-122. doi: 10.1007/s11010-016-2848-1. PubMed PMID: 27785700.
2: Ozkaya A, Sahin Z, Dag U, Ozkaraca M. Effects of Naringenin on Oxidative Stress and Histopathological Changes in the Liver of Lead Acetate Administered Rats. J Biochem Mol Toxicol. 2016 May;30(5):243-8. doi: 10.1002/jbt.21785. PubMed PMID: 26929248.
3: Jung SK, Ha SJ, Jung CH, Kim YT, Lee HK, Kim MO, Lee MH, Mottamal M, Bode AM, Lee KW, Dong Z. Naringenin targets ERK2 and suppresses UVB-induced photoaging. J Cell Mol Med. 2016 May;20(5):909-19. doi: 10.1111/jcmm.12780. PubMed PMID: 26861188; PubMed Central PMCID: PMC4831363.
4: Chattopadhyay D, Sen S, Chatterjee R, Roy D, James J, Thirumurugan K. Context- and dose-dependent modulatory effects of naringenin on survival and development of Drosophila melanogaster. Biogerontology. 2016 Apr;17(2):383-93. doi: 10.1007/s10522-015-9624-6. PubMed PMID: 26520643.
5: Zhang F, Dong W, Zeng W, Zhang L, Zhang C, Qiu Y, Wang L, Yin X, Zhang C, Liang W. Naringenin prevents TGF-β1 secretion from breast cancer and suppresses pulmonary metastasis by inhibiting PKC activation. Breast Cancer Res. 2016 Apr 1;18(1):38. doi: 10.1186/s13058-016-0698-0. PubMed PMID: 27036297; PubMed Central PMCID: PMC4818388.
6: Wu LH, Lin C, Lin HY, Liu YS, Wu CY, Tsai CF, Chang PC, Yeh WL, Lu DY. Naringenin Suppresses Neuroinflammatory Responses Through Inducing Suppressor of Cytokine Signaling 3 Expression. Mol Neurobiol. 2016 Mar;53(2):1080-91. doi: 10.1007/s12035-014-9042-9. PubMed PMID: 25579382.
7: Ren B, Qin W, Wu F, Wang S, Pan C, Wang L, Zeng B, Ma S, Liang J. Apigenin and naringenin regulate glucose and lipid metabolism, and ameliorate vascular dysfunction in type 2 diabetic rats. Eur J Pharmacol. 2016 Feb 15;773:13-23. doi: 10.1016/j.ejphar.2016.01.002. PubMed PMID: 26801071.
8: Ke JY, Cole RM, Hamad EM, Hsiao YH, Cotten BM, Powell KA, Belury MA. Citrus flavonoid, naringenin, increases locomotor activity and reduces diacylglycerol accumulation in skeletal muscle of obese ovariectomized mice. Mol Nutr Food Res. 2016 Feb;60(2):313-24. doi: 10.1002/mnfr.201500379. PubMed PMID: 26573879; PubMed Central PMCID: PMC4789085.
9: Hashimoto T, Ide T. Activity and mRNA Levels of Enzymes Involved in Hepatic Fatty Acid Synthesis in Rats Fed Naringenin. J Agric Food Chem. 2015 Nov 4;63(43):9536-42. doi: 10.1021/acs.jafc.5b03734. PubMed PMID: 26466635.
10: Roy S, Ahmed F, Banerjee S, Saha U. Naringenin ameliorates streptozotocin-induced diabetic rat renal impairment by downregulation of TGF-β1 and IL-1 via modulation of oxidative stress correlates with decreased apoptotic events. Pharm Biol. 2016 Sep;54(9):1616-27. doi: 10.3109/13880209.2015.1110599. PubMed PMID: 26928632.
11: Orrego-Lagarón N, Martínez-Huélamo M, Vallverdú-Queralt A, Lamuela-Raventos RM, Escribano-Ferrer E. High gastrointestinal permeability and local metabolism of naringenin: influence of antibiotic treatment on absorption and metabolism. Br J Nutr. 2015 Jul;114(2):169-80. doi: 10.1017/S0007114515001671. PubMed PMID: 26083965.
12: Manchope MF, Calixto-Campos C, Coelho-Silva L, Zarpelon AC, Pinho-Ribeiro FA, Georgetti SR, Baracat MM, Casagrande R, Verri WA Jr. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO-cGMP-PKG-KATP Channel Signaling Pathway. PLoS One. 2016 Apr 5;11(4):e0153015. doi: 10.1371/journal.pone.0153015. PubMed PMID: 27045367; PubMed Central PMCID: PMC4821586.
13: Kumar S, Tiku AB. Biochemical and Molecular Mechanisms of Radioprotective Effects of Naringenin, a Phytochemical from Citrus Fruits. J Agric Food Chem. 2016 Mar 2;64(8):1676-85. doi: 10.1021/acs.jafc.5b05067. PubMed PMID: 26881453.
14: Fouad AA, Albuali WH, Jresat I. Protective Effect of Naringenin against Lipopolysaccharide-Induced Acute Lung Injury in Rats. Pharmacology. 2016;97(5-6):224-32. doi: 10.1159/000444262. PubMed PMID: 26872264.
15: Demirdag R, Comakli V, Ozkaya A, Sahin Z, Dag U, Yerlikaya E, Kuzu M. Examination of changes in enzyme activities of erythrocyte glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase in rats given Naringenin and Lead acetate. J Biochem Mol Toxicol. 2015 Jan;29(1):43-7. doi: 10.1002/jbt.21606. PubMed PMID: 25228019.
16: Park HJ, Choi YJ, Lee JH, Nam MJ. Naringenin causes ASK1-induced apoptosis via reactive oxygen species in human pancreatic cancer cells. Food Chem Toxicol. 2017 Jan;99:1-8. doi: 10.1016/j.fct.2016.11.008. PubMed PMID: 27838343.
17: Shi D, Xu Y, Du X, Chen X, Zhang X, Lou J, Li M, Zhuo J. Co-treatment of THP-1 cells with naringenin and curcumin induces cell cycle arrest and apoptosis via numerous pathways. Mol Med Rep. 2015 Dec;12(6):8223-8. doi: 10.3892/mmr.2015.4480. PubMed PMID: 26496980.
18: Li YR, Chen DY, Chu CL, Li S, Chen YK, Wu CL, Lin CC. Naringenin inhibits dendritic cell maturation and has therapeutic effects in a murine model of collagen-induced arthritis. J Nutr Biochem. 2015 Dec;26(12):1467-78. doi: 10.1016/j.jnutbio.2015.07.016. PubMed PMID: 26350255.
19: Yoshida H, Tsuhako R, Atsumi T, Narumi K, Watanabe W, Sugita C, Kurokawa M. Naringenin interferes with the anti-diabetic actions of pioglitazone via pharmacodynamic interactions. J Nat Med. 2016 Dec 3. [Epub ahead of print] PubMed PMID: 27915399.
20: Álvarez-Álvarez R, Botas A, Albillos SM, Rumbero A, Martín JF, Liras P. Molecular genetics of naringenin biosynthesis, a typical plant secondary metabolite produced by Streptomyces clavuligerus. Microb Cell Fact. 2015 Nov 9;14:178. doi: 10.1186/s12934-015-0373-7. PubMed PMID: 26553209; PubMed Central PMCID: PMC4640377.

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